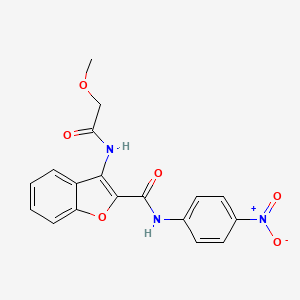

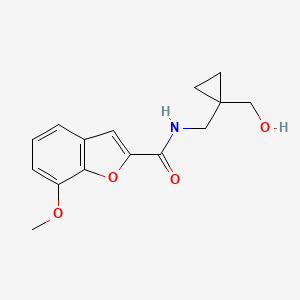

![molecular formula C14H13F3N2O B2413665 (Z)-2-Cyano-N-propan-2-yl-3-[2-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 868232-06-8](/img/structure/B2413665.png)

(Z)-2-Cyano-N-propan-2-yl-3-[2-(trifluoromethyl)phenyl]prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

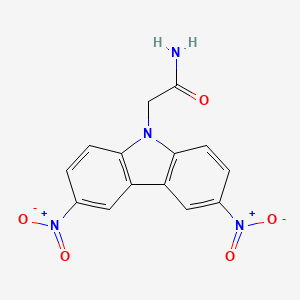

(Z)-2-Cyano-N-propan-2-yl-3-[2-(trifluoromethyl)phenyl]prop-2-enamide, also known as TFP or TFP-amide, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFP-amide is a potent inhibitor of the transient receptor potential melastatin 8 (TRPM8) channel, which is involved in various physiological and pathological processes.

Scientific Research Applications

Phase Behavior and Potential Applications in Ionic Liquids

Visak et al. (2014) conducted a comprehensive review focusing on the phase behavior of imidazolium- and phosphonium-based ionic liquids with various solutes, including aromatic compounds, highlighting the significant effects of anion selection on solvent abilities. This research underscores the potential applications of these ionic liquids as environmentally friendly solvents with tunable properties for the separation and extraction of target molecules from aqueous solutions or original matrices. The findings suggest the innovative use of mixed ionic liquids or combinations with polyethylene glycol (PEG) for enhanced solubility of aromatic solutes, offering promising applications in separation technologies (Visak et al., 2014).

Enzymatic Polymerization for Polycondensation Polymers

Douka et al. (2017) highlighted the advantages of enzymatic polymerization as an alternative to conventional chemical catalysis, particularly for synthesizing polycondensation polymers like aliphatic polyesters, polyamides, and polyesteramides. This method offers a mild and selective approach, avoiding the need for protection-deprotection strategies and thus improving the quality and performance of end products. The review discusses the significance of biocatalysts, such as lipases and cutinases, in the polymerization process, emphasizing their potential in creating environmentally friendly and biodegradable polymers from bio-based monomers (Douka et al., 2017).

Coordination Chemistry of Acrylamide

Girma et al. (2005) explored the coordination chemistry of acrylamide with various transition metals, providing insights into its potential applications in biological systems. The review discusses the synthesis, structures, and reactions of acrylamide complexes, highlighting their relevance in understanding acrylamide's reactivity and interactions with biologically important metals. This research contributes to the broader understanding of acrylamide's role in industrial applications and its implications for health and the environment (Girma et al., 2005).

Microbial Degradation of Polyfluoroalkyl Chemicals

Liu and Mejia Avendaño (2013) reviewed the microbial degradation of polyfluoroalkyl chemicals, which are widely used in industrial applications but can break down into persistent perfluoroalkyl acids (PFAAs) in the environment. The review discusses the biodegradability studies of these chemicals, highlighting the importance of understanding their environmental fate and the potential for microbial degradation to mitigate their impact. This research is crucial for assessing the risks associated with polyfluoroalkyl chemicals and developing strategies for their removal from the environment (Liu & Mejia Avendaño, 2013).

Mechanism of Action

Target of Action

Compounds with similar structures have been used in trials studying the treatment of neoplasms .

Mode of Action

It is known that similar compounds can have antimicrobial properties . For instance, a series of anilides of 3-(trifluoromethyl)cinnamic acid and 4-(trifluoromethyl)cinnamic acid showed antistaphylococcal and anti-enterococcal activity .

Biochemical Pathways

Similar compounds have been shown to affect the growth of bacteria such as staphylococcus aureus and enterococcus faecalis .

Result of Action

Similar compounds have been shown to inhibit the growth of bacteria such as staphylococcus aureus and enterococcus faecalis .

properties

IUPAC Name |

(Z)-2-cyano-N-propan-2-yl-3-[2-(trifluoromethyl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2O/c1-9(2)19-13(20)11(8-18)7-10-5-3-4-6-12(10)14(15,16)17/h3-7,9H,1-2H3,(H,19,20)/b11-7- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSCXNSIPZHXEDR-XFFZJAGNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=CC1=CC=CC=C1C(F)(F)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC(=O)/C(=C\C1=CC=CC=C1C(F)(F)F)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-ethoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2413587.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide](/img/structure/B2413593.png)

![N-[2-(tert-butylsulfanyl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B2413594.png)

![1-[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine hydrochloride](/img/structure/B2413598.png)

![4-Nitro-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B2413605.png)